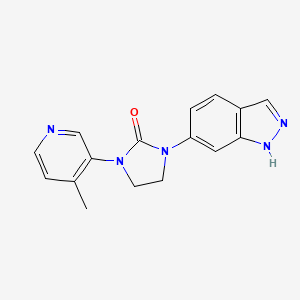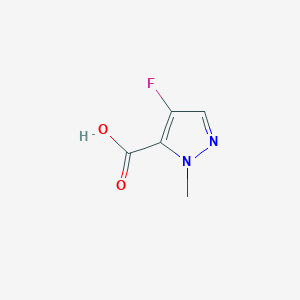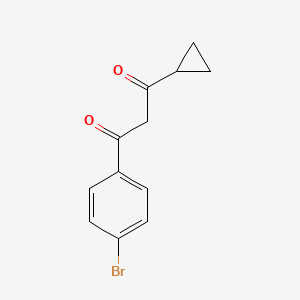
CYCLOHEXANEACETIC ACID,1-PHENYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CYCLOHEXANEACETIC ACID,1-PHENYL- is an organic compound that belongs to the class of arylcyclohexylamines. This compound is characterized by a phenyl group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. It is known for its diverse pharmacological properties and has been the subject of extensive research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXANEACETIC ACID,1-PHENYL- typically involves the reaction of cyclohexanone with phenylmagnesium bromide (a Grignard reagent) to form 1-phenylcyclohexanol. This intermediate is then oxidized to 1-phenylcyclohexanone, which undergoes further reactions to yield CYCLOHEXANEACETIC ACID,1-PHENYL- .
Industrial Production Methods
Industrial production methods for CYCLOHEXANEACETIC ACID,1-PHENYL- often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
CYCLOHEXANEACETIC ACID,1-PHENYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and cyclohexyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include phenylcyclohexanone, phenylcyclohexanol, and various substituted derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
CYCLOHEXANEACETIC ACID,1-PHENYL- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research has explored its potential as an analgesic and its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of CYCLOHEXANEACETIC ACID,1-PHENYL- involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is known to modulate the activity of NMDA receptors, leading to changes in neurotransmitter release and reuptake. This modulation affects various signaling pathways in the central nervous system, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phencyclidine (PCP): A well-known arylcyclohexylamine with potent anesthetic and hallucinogenic properties.
Ketamine: Another arylcyclohexylamine used as an anesthetic and for its antidepressant effects.
Methoxetamine (MXE): A designer drug with similar pharmacological properties to ketamine and PCP.
Uniqueness
CYCLOHEXANEACETIC ACID,1-PHENYL- is unique due to its specific structural features and its diverse range of pharmacological activities. Unlike some of its analogs, it has been studied for its potential therapeutic applications beyond its psychoactive effects, making it a compound of significant interest in various research fields .
Propriétés
Numéro CAS |
32231-03-1 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-(1-phenylcyclohexyl)acetic acid |
InChI |
InChI=1S/C14H18O2/c15-13(16)11-14(9-5-2-6-10-14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16) |
Clé InChI |
XKYZEOPYLMISLN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-tert-butylphenyl)methoxy]benzaldehyde](/img/structure/B8673837.png)



![(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B8673850.png)

![3-Methyl-N-{[(pent-4-yn-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8673863.png)





